Methyl 2-hydroxy-3-methylbutanoate

Description

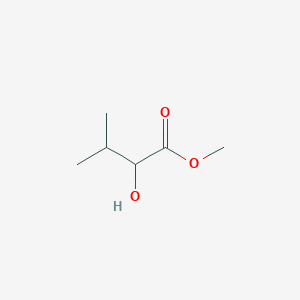

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxy-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-4(2)5(7)6(8)9-3/h4-5,7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGBMDFJWFIEDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10339010 | |

| Record name | Methyl 2-hydroxy-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17417-00-4 | |

| Record name | Methyl 2-hydroxy-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-hydroxy-3-methylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Aspects and Chiral Recognition Studies of Methyl 2 Hydroxy 3 Methylbutanoate

Enantiomeric Forms and Their Differential Biological and Chemical Relevance

The spatial arrangement of atoms in the (R) and (S) enantiomers of methyl 2-hydroxy-3-methylbutanoate (B1261901) dictates their interactions with other chiral molecules, including biological receptors and enzymes. This can lead to profound differences in their pharmacological, toxicological, and metabolic profiles. While specific biological roles of each enantiomer are still under investigation, the differential behavior of enantiomers in other structurally similar compounds underscores the importance of studying them in isolation.

(R)-Methyl 2-hydroxy-3-methylbutanoate: Synthesis and Reactivity

The synthesis of the (R)-enantiomer of methyl 2-hydroxy-3-methylbutanoate can be achieved through several stereoselective routes. One common approach involves the reduction of the corresponding ketoester, methyl 2-oxo-3-methylbutanoate. This transformation can be accomplished using various chiral reducing agents or enzymatic methods to favor the formation of the (R)-alcohol.

Another synthetic strategy utilizes a chiral pool approach, starting from a readily available enantiomerically pure precursor. For instance, (R)-2-hydroxy-3-methylbutanoic acid can be esterified to yield (R)-methyl 2-hydroxy-3-methylbutanoate. The reactivity of the (R)-enantiomer is largely governed by the hydroxyl and ester functional groups. The hydroxyl group can undergo reactions typical of secondary alcohols, such as oxidation and etherification, while the ester group is susceptible to hydrolysis under both acidic and basic conditions.

A high-yielding enantioselective synthesis involves the conversion of enantiopure α-hydroxy acids to triflate esters, followed by nucleophilic displacement with methanol (B129727). This method, detailed in a 2023 publication, involves treating (R)-2-hydroxy-3-methylbutanoic acid with triflic anhydride (B1165640) to form the triflate intermediate, which then undergoes methanolysis to produce the desired (R)-ester.

Table 1: Synthetic Routes to (R)-Methyl 2-hydroxy-3-methylbutanoate

| Starting Material | Reagents | Key Transformation |

| Methyl 2-oxo-3-methylbutanoate | Chiral reducing agent or enzyme | Stereoselective reduction |

| (R)-2-hydroxy-3-methylbutanoic acid | Methanol, Acid catalyst | Esterification |

| (R)-2-hydroxy-3-methylbutanoic acid | Triflic anhydride, Methanol | Triflate formation and methanolysis |

(S)-Methyl 2-hydroxy-3-methylbutanoate: Preparation and Stereospecific Transformations

The preparation of (S)-methyl 2-hydroxy-3-methylbutanoate often mirrors the synthetic strategies employed for its (R)-counterpart, but with the use of opposite enantiomers of chiral catalysts or starting materials. For example, asymmetric hydrogenation of methyl 2-oxo-3-methylbutanoate using a catalyst complexed with a chiral ligand can be tuned to produce the (S)-enantiomer with high enantiomeric excess.

Alternatively, enzymatic resolution of a racemic mixture of this compound can be employed. This technique utilizes enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted (S)-enantiomer. Stereospecific transformations of the (S)-enantiomer are of interest in the synthesis of complex chiral molecules, where it can serve as a valuable building block.

Advanced Methodologies for Absolute Configuration Determination

Determining the absolute configuration of each enantiomer is crucial for understanding their structure-activity relationships. Several advanced analytical techniques are employed for this purpose.

X-ray Crystallography: This powerful technique can provide unambiguous determination of the absolute configuration of a crystalline derivative of the chiral molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral derivatizing agents or chiral solvating agents can be used in NMR to induce chemical shift differences between the enantiomers, allowing for their differentiation and, in some cases, the assignment of absolute configuration.

Chiral Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase can separate the enantiomers. By comparing the retention times with those of authentic standards of known configuration, the absolute configuration of the analyte can be determined. For instance, the enantiomers of the related compound, ethyl 2-hydroxy-3-methylbutanoate, have been successfully separated using chiral GC with a γ-cyclodextrin phase. oeno-one.eu

Stereoselective Interactions in Biological and Catalytic Systems

The chirality of this compound plays a critical role in its interactions within biological and catalytic systems. In biological systems, enzymes and receptors are themselves chiral, leading to stereoselective binding and metabolism of the enantiomers. This can result in one enantiomer being biologically active while the other is inactive or even exhibits undesirable effects.

In the context of catalysis, particularly asymmetric catalysis, one enantiomer of a chiral catalyst may preferentially catalyze a reaction to produce a product with a specific stereochemistry. The enantiomers of this compound can themselves act as chiral ligands or auxiliaries in asymmetric synthesis, influencing the stereochemical outcome of a reaction.

A study on the related compound, ethyl 2-hydroxy-3-methylbutanoate, found in wine, revealed the predominant presence of the (R)-enantiomer. oeno-one.eu This suggests a stereoselective formation process, likely influenced by the enzymes present in lactic acid bacteria during fermentation. oeno-one.eu The sensory properties of the enantiomers also differed, with the (R)-form described as having a "heavier fruity odor" and the (S)-form characterized by "red fruits," "pineapple," and "green apple" notes. oeno-one.eu

Advanced Synthetic Methodologies and Chemical Transformations of Methyl 2 Hydroxy 3 Methylbutanoate

Enantioselective and Diastereoselective Synthesis of Methyl 2-hydroxy-3-methylbutanoate (B1261901)

Achieving high levels of enantiomeric and diastereomeric purity is critical for the application of methyl 2-hydroxy-3-methylbutanoate in stereospecific synthesis. Researchers have explored a variety of strategies, ranging from enzyme-based resolutions to the use of chiral starting materials and advanced catalytic methods.

Biocatalytic Approaches for Chiral Resolution and Asymmetric Synthesis

Biocatalysis has emerged as a powerful and green tool in asymmetric synthesis, offering high selectivity under mild reaction conditions. Enzymes, particularly lipases, are widely used for the chiral resolution of racemic mixtures and the asymmetric synthesis of esters.

Kinetic resolution is a robust method for separating enantiomers from a racemic mixture. This technique relies on the differential reaction rate of two enantiomers with a chiral catalyst or reagent. Lipases are particularly effective for this purpose, catalyzing the hydrolysis or transesterification of one enantiomer at a much faster rate than the other. nih.gov

In the context of this compound, a racemic mixture of its corresponding acid or a simple ester can be resolved. For instance, lipase-catalyzed hydrolysis of racemic methyl 2-acetoxy-3-methylbutanoate would preferentially hydrolyze one enantiomer, leaving the other, unreacted enantiomer of the acetate (B1210297) in high enantiomeric excess. Similarly, the resolution of racemic 3-hydroxy-2-methylenebutanenitrile has been achieved using this principle. researchgate.net Lipases from Candida and Pseudomonas species are frequently employed due to their substrate tolerance and high enantioselectivity. nih.govnih.gov The efficiency of the resolution is often expressed by the enantiomeric ratio (E), with high E values (>200) indicating excellent separation. nih.gov

Table 1: Representative Lipases in Kinetic Resolution

| Lipase (B570770) Source | Reaction Type | Typical Substrate | Achieved Selectivity |

|---|---|---|---|

| Pseudomonas cepacia | Hydrolysis/Transesterification | Racemic esters/alcohols | High (E > 200) mdpi.comresearchgate.net |

| Pseudomonas fluorescens | Hydrolysis | Acylated adducts | Good to Excellent nih.gov |

| Candida antarctica Lipase B (CAL-B) | Hydrolysis/Transesterification | Racemic esters/acids | Excellent (ee >99%) nih.govresearchgate.net |

This table presents a summary of commonly used lipases and their general performance in kinetic resolution reactions based on cited literature.

Enzymes can also catalyze the direct formation of the ester bond in an enantioselective manner. nih.gov In an enzyme-catalyzed esterification, a racemic carboxylic acid (2-hydroxy-3-methylbutanoic acid) is reacted with an alcohol (methanol) in the presence of a lipase. The enzyme will selectively catalyze the esterification of one enantiomer of the acid, resulting in the formation of enantiomerically enriched this compound.

Transesterification is another powerful approach where a racemic alcohol is reacted with an activated acyl donor, such as vinyl acetate, in an organic solvent. researchgate.net Lipases, which are often active in non-aqueous media, facilitate the transfer of the acetyl group to one enantiomer of the alcohol, leaving the other enantiomer unreacted. nih.gov Lipase B from Candida antarctica (often immobilized as Novozym 435) is highly effective in such transformations, yielding products with high enantiomeric excess. nih.govnih.gov

Chiral Pool Strategies Utilizing Natural Precursors (e.g., Branched-Chain Amino Acids)

The "chiral pool" approach leverages readily available, inexpensive, and enantiomerically pure natural products as starting materials for complex targets. researchgate.net Branched-chain α-amino acids are excellent precursors for this strategy. researchgate.net

For the synthesis of (S)-methyl 2-hydroxy-3-methylbutanoate, the natural amino acid L-valine serves as an ideal starting material. L-valine possesses the same carbon skeleton and the correct stereochemistry at the adjacent carbon (C3). The synthetic transformation involves the conversion of the amino group (-NH₂) at the C2 position into a hydroxyl group (-OH) with retention or inversion of configuration, followed by esterification of the carboxylic acid. A common method for this transformation is through a diazotization reaction, where the amino group is converted into a diazonium salt, which is then displaced by a hydroxyl group. Subsequent esterification with methanol (B129727) under acidic conditions yields the target molecule. This strategy provides a direct and efficient route to the enantiomerically pure product, capitalizing on the inherent chirality of the starting material.

Asymmetric Organocatalysis and Metal-Catalyzed Routes

Modern synthetic chemistry has been revolutionized by the development of asymmetric organocatalysis and metal-catalyzed reactions. beilstein-journals.org These methods offer powerful alternatives for constructing chiral centers with high fidelity. While specific examples for the direct synthesis of this compound are specialized, the principles are broadly applicable. Organocatalysts, which are small chiral organic molecules, can activate substrates towards enantioselective transformations.

In certain advanced applications, chiral molecules like (S)-methyl 2-hydroxy-3-methylbutanoate are not the synthetic target but are instead employed as chiral auxiliaries to control the stereochemical outcome of a complex reaction. One such example is the intramolecular asymmetric oxidopyrylium-olefin [5 + 2] cycloaddition. bohrium.comillinoisstate.edu

This powerful reaction is used to construct seven-membered rings, which are core structures in many complex natural products. nih.gov The reaction involves the generation of a reactive oxidopyrylium ylide from a pyrone precursor, which then undergoes a cycloaddition with an olefin. nih.gov To make this reaction asymmetric, a chiral auxiliary is attached to the starting pyrone.

In this context, (S)-methyl 2-hydroxy-3-methylbutanoate can be tethered to the pyrone substrate. The chiral center of the auxiliary then directs the cycloaddition reaction, favoring the formation of one diastereomer of the resulting tricyclic product over the other. nih.gov The effectiveness of the stereochemical control depends on factors like the length of the tether connecting the olefin to the pyrone and the nature of the substituents. illinoisstate.edunih.gov After the cycloaddition, the chiral auxiliary can be cleaved, yielding an enantiomerically enriched product and allowing for the recovery of the auxiliary. This strategy highlights the utility of this compound as a tool for transferring chirality in complex synthetic sequences.

Table 2: Role of Chiral Auxiliaries in Oxidopyrylium Cycloaddition

| Reaction Type | Chiral Moiety Source | Role | Outcome |

|---|---|---|---|

| Intramolecular [5+2] Cycloaddition | (S)-Methyl 2-hydroxy-3-methylbutanoate | Chiral Auxiliary | Induces diastereoselectivity in the formation of bridged seven-membered polycyclic structures. bohrium.comnih.gov |

This table illustrates how a chiral molecule like (S)-Methyl 2-hydroxy-3-methylbutanoate can be used to control stereochemistry in advanced cycloaddition reactions.

Esterification Protocols for the Preparation of this compound from 2-Hydroxy-3-methylbutanoic Acid

The most direct route to this compound is the esterification of its parent carboxylic acid, 2-Hydroxy-3-methylbutanoic acid.

Standard acid-catalyzed esterification, often referred to as Fischer esterification, is a common method. This reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. As each step is reversible, a large excess of methanol is used to drive the equilibrium towards the formation of the ester.

Modern advancements have introduced milder and more efficient catalytic systems. For instance, scandium(III) triflate (Sc(OTf)₃) has been shown to effectively catalyze the direct transesterification of esters and can be applied to esterification as well, often with the benefit of reduced reaction times, especially under microwave irradiation. Another approach involves the use of dimethyl carbonate, which serves as a green and non-toxic methylating agent, often catalyzed by a base, providing high selectivity for esterification under mild conditions.

A critical consideration in the synthesis of this compound is the preservation of the stereochemical integrity of the chiral center at the C2 position. The α-hydrogen is susceptible to epimerization (racemization) under harsh reaction conditions.

Strong acidic or basic conditions and high temperatures can promote the formation of an enol or enolate intermediate, which is achiral. Reprotonation of this intermediate can occur from either face, leading to a loss of enantiomeric purity. Therefore, optimizing reaction conditions is paramount.

To maintain enantiomeric purity, mild reaction conditions are essential. Methods that avoid strong acids or bases are preferred. For example, base-catalyzed methylation using dimethyl carbonate can proceed with conservation of stereochemistry at epimerizable centers. Similarly, using coupling agents that activate the carboxylic acid under neutral or near-neutral pH can be advantageous. While not a direct esterification, another strategy involves the protection of the hydroxyl group prior to esterification, which can sometimes mitigate side reactions, followed by a deprotection step. The choice of catalyst and reaction temperature are the most crucial factors to control to ensure high enantiomeric excess in the final product.

Derivatization Reactions of this compound

The bifunctional nature of this compound allows for selective modification of either the hydroxyl group or the ester group, making it a versatile intermediate for synthesizing more complex molecules.

The secondary hydroxyl group can be readily functionalized.

Oxidation: The secondary alcohol can be oxidized to the corresponding α-keto ester, Methyl 2-oxo-3-methylbutanoate. The Swern oxidation is a particularly effective method for this transformation due to its mild reaction conditions, which minimizes side reactions. wikipedia.orgchemistrysteps.comorganic-chemistry.org This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures (typically below -60°C), followed by the addition of a hindered organic base like triethylamine. wikipedia.orgchemistrysteps.com The mechanism involves the formation of an alkoxysulfonium salt intermediate, which then undergoes elimination via a five-membered ring transition state to yield the ketone, dimethyl sulfide, and triethylammonium (B8662869) chloride. wikipedia.org Other modern oxidation methods, such as those using nitroxyl (B88944) radical catalysts like AZADO with molecular oxygen as the co-oxidant, offer a chemoselective route to α-keto acids from α-hydroxy acids and can be adapted for their ester derivatives. organic-chemistry.orgacs.org

Acetoxylation: The hydroxyl group can be acylated to form an acetate ester. A standard procedure for this transformation is the reaction with acetic anhydride (B1165640), often in the presence of a base like pyridine (B92270) or a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.govlibretexts.org The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acetic anhydride. youtube.combyjus.com Pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct. This reaction effectively protects the hydroxyl group, which can be useful in multi-step syntheses. nih.gov

The methyl ester group is also a site for various chemical transformations.

Reduction: The ester can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. masterorganicchemistry.com The reaction of this compound with LiAlH₄ in an appropriate solvent like diethyl ether or tetrahydrofuran (B95107) (THF) will reduce the ester functionality to a hydroxyl group, yielding 2-isopropyl-1,2-ethanediol. The reaction proceeds through the nucleophilic addition of a hydride ion to the ester carbonyl, followed by elimination of the methoxide (B1231860) ion and a second hydride addition to the resulting aldehyde intermediate.

Transesterification: This reaction involves the conversion of the methyl ester into a different ester by exchanging the alkyl group. masterorganicchemistry.com Transesterification can be catalyzed by either acids or bases. masterorganicchemistry.com

Acid-catalyzed transesterification : This process is similar to Fischer esterification. The ester is treated with a large excess of a different alcohol (e.g., ethanol) in the presence of an acid catalyst (e.g., H₂SO₄ or a Lewis acid like BF₃·OEt₂). masterorganicchemistry.comresearchgate.net The excess alcohol serves to shift the equilibrium towards the desired product. masterorganicchemistry.com

Base-catalyzed transesterification : This is achieved by reacting the ester with an alkoxide (e.g., sodium ethoxide). masterorganicchemistry.com The reaction involves nucleophilic acyl substitution where the incoming alkoxide attacks the ester carbonyl, leading to a tetrahedral intermediate which then collapses, expelling the original methoxide group. masterorganicchemistry.com Enzymatic catalysts, such as Candida antarctica Lipase B (CALB), are also highly effective and selective for transesterification, particularly for α-hydroxy esters where the hydroxyl group can cause complications with chemical catalysts. dtu.dkdtu.dk

Interactive Table: Catalysts for Transesterification

| Catalyst Type | Example Catalyst | Typical Conditions | Notes |

|---|---|---|---|

| Brønsted Acid | H₂SO₄ | Excess alcohol, heat | Reversible reaction, requires large excess of new alcohol. |

| Lewis Acid | Sc(OTf)₃, BF₃·OEt₂ | Anhydrous alcohol, heat | Efficient for various substrates. researchgate.net |

| Brønsted Base | NaOCH₃, K₂CO₃ | Anhydrous alcohol, room temp or heat | Irreversible deprotonation of alcohol drives reaction. |

| Enzyme | Candida antarctica Lipase B (CALB) | Organic solvent, mild temp | High selectivity, avoids side reactions with the hydroxyl group. dtu.dkdtu.dk |

The ester group undergoes nucleophilic acyl substitution with various nucleophiles. A particularly useful transformation is the formation of a Weinreb amide (N-methoxy-N-methylamide). This is accomplished by reacting this compound with the lithium or magnesium salt of N,O-dimethylhydroxylamine.

The resulting Weinreb amide is a valuable synthetic intermediate because it reacts with organometallic reagents (like Grignard or organolithium reagents) to produce ketones without the common side reaction of over-addition to form a tertiary alcohol. This stability is attributed to the formation of a stable five-membered cyclic chelated intermediate after the initial nucleophilic addition, which is stable until the acidic workup.

Mechanistic Investigations of Synthetic Pathways to and from this compound

The reactions involving this compound are governed by fundamental organic chemistry principles.

The esterification and transesterification reactions are classic examples of nucleophilic acyl substitution . In an acid-catalyzed environment, the carbonyl group is activated by protonation, making it a better electrophile for the weakly nucleophilic alcohol. The reaction proceeds through a tetrahedral intermediate, and the direction of the equilibrium is controlled by Le Châtelier's principle. In a base-catalyzed transesterification, a strong nucleophile (alkoxide) directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently ejects the leaving group (methoxide). masterorganicchemistry.com

The oxidation of the hydroxyl group via the Swern method involves a series of steps. First, DMSO reacts with oxalyl chloride to form the electrophilic chloro(dimethyl)sulfonium chloride. wikipedia.org This species then reacts with the alcohol to form a key alkoxysulfonium salt. A non-nucleophilic base, triethylamine, then deprotonates the carbon alpha to the oxygen, generating a sulfur ylide. This ylide undergoes an intramolecular elimination via a five-membered ring transition state to furnish the ketone product and dimethyl sulfide. wikipedia.org The low temperatures are crucial to prevent side reactions.

The formation of a Weinreb amide is also a nucleophilic acyl substitution reaction. The nucleophile is the anion of N,O-dimethylhydroxylamine. The key feature of the subsequent reaction of the Weinreb amide with an organometallic reagent is the stability of the tetrahedral intermediate. This intermediate is stabilized by chelation of the magnesium or lithium cation between the two oxygen atoms. This chelated species is stable at low temperatures and does not collapse to eliminate the amide group until an aqueous acid workup is performed, which then liberates the ketone.

Interactive Table: Summary of Derivatization Reactions

| Functional Group | Reaction | Reagents | Product Functional Group |

|---|---|---|---|

| Hydroxyl | Oxidation | DMSO, (COCl)₂, Et₃N (Swern) | Ketone |

| Hydroxyl | Acetoxylation | Acetic Anhydride, Pyridine | Acetate Ester |

| Ester | Reduction | LiAlH₄ | Primary Alcohol |

| Ester | Transesterification | R'OH, Acid or Base Catalyst | New Ester |

| Ester | Weinreb Amide Formation | HN(OCH₃)CH₃, n-BuLi or i-PrMgCl | Weinreb Amide |

Biological Occurrence, Biosynthesis, and Metabolic Pathways of Methyl 2 Hydroxy 3 Methylbutanoate

Natural Abundance in Biological Systems

Methyl 2-hydroxy-3-methylbutanoate (B1261901) is a naturally occurring ester that contributes to the aroma profile of various fruits. It is recognized for its characteristic fruity scent.

Blueberry: This compound has been identified as a volatile component in blueberries. thegoodscentscompany.comitjfs.com Specifically, it was detected as one of the unique esters in the WH-M variety of wild blueberries. itjfs.com The presence of various esters, including methyl 2-hydroxy-3-methylbutanoate, is crucial for the fruity and sweet notes that characterize blueberry aroma. researchgate.net

Other fruits where this compound has been reported include:

Carica papaya (Papaya) nih.gov

Strawberry thegoodscentscompany.com

Soursop thegoodscentscompany.com

Table 1: Occurrence of this compound in Plant Volatiles

| Plant Species | Common Name | Reference(s) |

|---|---|---|

| Baccaurea motleyana | Rambai | nih.govresearchgate.net |

| Vaccinium spp. | Blueberry | thegoodscentscompany.comitjfs.com |

| Carica papaya | Papaya | nih.gov |

| Fragaria ananassa | Strawberry | thegoodscentscompany.com |

| Annona muricata | Soursop | thegoodscentscompany.com |

This compound is also found in fermented products, where it is produced as a metabolite by various microorganisms. Its presence can influence the final flavor and aroma of these products. For instance, a related compound, ethyl 2-hydroxy-3-methylbutanoate, has been identified as a potential marker for the esterase activity of lactic acid bacteria in wine. oeno-one.eu This suggests that microbial esterase activity is a key factor in the formation of such hydroxy esters during fermentation. Research has highlighted the role of this compound in enhancing the esterase activity of lactic acid bacteria, indicating its importance in food fermentation processes.

Elucidation of Biosynthetic Pathways

The biosynthesis of this compound is closely linked to the metabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. hmdb.canih.gov These essential amino acids serve as precursors for the formation of the carbon skeleton of the molecule.

The pathway involves the deamination of the BCAA to form an α-keto acid. For example, valine is converted to α-ketoisovalerate. This α-keto acid can then be reduced to the corresponding α-hydroxy acid, in this case, 2-hydroxy-3-methylbutanoic acid. researchgate.net The biosynthesis of valine and isoleucine involves parallel steps, and the enzymes involved often act on substrates for both pathways. frenoy.eu

The final step in the formation of this compound is the esterification of the 2-hydroxy-3-methylbutanoic acid with methanol (B129727). This reaction is catalyzed by esterase enzymes. The activity of these enzymes is crucial in various biological systems, from fruits to microorganisms, for the production of a wide range of esters that contribute to flavor and aroma. The presence of related ethyl esters in wine, for example, is directly linked to the esterase activity of lactic acid bacteria during malolactic fermentation. oeno-one.eu

Status as a Human Metabolite and its Biological Significance

2-Hydroxy-3-methylbutanoic acid, the precursor to this compound, is a known human metabolite. hmdb.ca It originates primarily from ketogenesis and the metabolism of the branched-chain amino acids valine, leucine, and isoleucine. hmdb.ca This metabolite has been identified in the urine of individuals with certain metabolic disorders, such as maple syrup urine disease and phenylketonuria, where the metabolism of BCAAs is impaired. hmdb.ca It has also been detected in the human placenta. hmdb.ca

The process of methylation, which involves the addition of a methyl group (like the one that converts the acid to the methyl ester), is a fundamental biological process. nutranourish.comnbwellness.com It plays a critical role in regulating gene expression, DNA repair, and the synthesis of neurotransmitters and hormones. nbwellness.commdpi.comnaturalcareclinic.ca While the specific biological significance of this compound itself in humans is not extensively characterized, its formation is a result of these fundamental metabolic and detoxification pathways.

Biochemical and Pharmacological Research on Methyl 2 Hydroxy 3 Methylbutanoate

Molecular Target Interactions and Mechanisms of Action

A thorough review of scientific databases and scholarly articles reveals a notable absence of published research detailing the specific molecular target interactions and mechanisms of action for Methyl 2-hydroxy-3-methylbutanoate (B1261901).

Modulation of Neurotransmitter Systems (e.g., GABAergic Pathways)

There is currently no scientific literature available that describes the modulation of neurotransmitter systems, including the GABAergic pathways, by Methyl 2-hydroxy-3-methylbutanoate. Experimental data from in vitro or in vivo studies that would elucidate its potential effects on neurotransmitter release, receptor binding, or enzymatic activity are not present in the accessible scientific record.

Therapeutic and Biomedical Potential

The therapeutic and biomedical potential of this compound remains largely unexplored, as evidenced by the lack of published research in several key areas of disease modeling and treatment.

Neuroprotective Properties in Disease Models (e.g., Alzheimer's Disease)

There are no available scientific studies that have investigated the neuroprotective properties of this compound in any disease models, including models of Alzheimer's disease. Research that would indicate a potential to mitigate neuronal damage or cognitive decline is not present in the current body of scientific literature.

Exploration in Anxiety and Mood Disorder Research

A comprehensive search of the scientific literature has yielded no studies concerning the exploration of this compound in the context of anxiety and mood disorder research. There is no available data to suggest its potential efficacy as an anxiolytic or antidepressant agent.

Antimicrobial Activity Studies (e.g., Antibacterial Efficacy)

There is a lack of published scientific research on the antimicrobial activity of this compound. No studies were found that have evaluated its efficacy against any bacterial or other microbial strains.

Precursor Role in the Synthesis of Biologically Relevant Molecules

The inherent chirality of this compound makes it a significant starting material in asymmetric synthesis. The presence of both a hydroxyl and an ester group allows for a variety of chemical transformations, enabling the construction of intricate molecular architectures with a high degree of stereochemical control. This is particularly important in pharmacology, where the biological activity of a molecule is often dependent on its specific stereoisomer.

Chiral Scaffolds for Amino Acid and Peptide Synthesis

The precise spatial arrangement of atoms in amino acids and peptides is critical for their biological function. Chiral molecules like this compound can serve as templates or scaffolds to guide the synthesis of these complex structures with the correct stereochemistry.

One notable application of a derivative of this compound is in the synthesis of depsipeptides, which are peptide-like molecules where one or more of the amide bonds are replaced by ester bonds. For instance, (S)-2-hydroxy-3-methylbutanoate has been utilized in the synthesis of a key building block for the cyclic antifungal depsipeptide, aureobasidin B researchgate.net. In this synthesis, the hydroxyl group of (S)-2-hydroxy-3-methylbutanoate is coupled with the carboxyl group of L-N-Boc-N-methyl-β-hydroxyvaline, a protected amino acid, through a Mitsunobu reaction to form a depsipeptide researchgate.net. This resulting dipeptide-like unit is then incorporated into the larger structure of the natural product.

| Reactant 1 | Reactant 2 | Coupling Method | Product | Application |

| (S)-2-hydroxy-3-methylbutanoate | L-N-Boc-N-methyl-β-hydroxyvaline | Mitsunobu Reaction | Depsipeptide building block | Synthesis of Aureobasidin B |

This example highlights the role of this compound as a chiral scaffold, where its stereochemistry directs the formation of the desired stereoisomer of the final product. The ability to introduce ester linkages into peptide chains can also enhance the pharmacological properties of the resulting molecules, such as their stability and cell permeability.

Intermediates for Complex Natural Product and Drug Discovery

Beyond its role in peptide synthesis, this compound and its close analogs serve as crucial intermediates in the total synthesis of various natural products and in the development of new pharmaceutical agents. The chiral centers present in these molecules are often incorporated into the final structure of the target compound.

As previously mentioned, the synthesis of the antifungal agent aureobasidin B utilizes a derivative of this compound researchgate.net. Aureobasidin B is a potent antifungal agent that exhibits a unique mechanism of action, making it an attractive target for both synthetic chemists and pharmacologists. The use of (S)-2-hydroxy-3-methylbutanoate as a starting material provides a readily available source of chirality for the construction of this complex natural product.

Furthermore, structurally similar compounds have been employed in the synthesis of other important therapeutic agents. For example, derivatives of methyl 3-hydroxybutanoate are key intermediates in the synthesis of diastereomers of ODM-201, a drug candidate researcher.life. They have also been used as starting materials for the synthesis of the key intermediate of tarchonanthuslactone, a natural product with potential biological activity researcher.life. The versatility of these hydroxy esters as chiral building blocks is a recurring theme in drug discovery and natural product synthesis.

| Starting Material | Intermediate | Final Product/Target |

| (S)-2-hydroxy-3-methylbutanoate | Depsipeptide | Aureobasidin B |

| (R)-methyl 3-hydroxybutanoate or (S)-methyl 3-hydroxybutanoate | (R)- or (S)-5-(1-((tert-butyldimethylsilyl)oxy)ethyl)-1H-pyrazole-3-carboxylic acid | ODM-201 diastereomers |

| (R)-methyl 3-hydroxybutanoate | (R)-3-((4-methoxybenzyl)oxy)butanal | Tarchonanthuslactone |

The research into the applications of this compound and its analogs continues to expand as chemists and pharmacologists seek to develop new synthetic methodologies and discover novel therapeutic agents. Its role as a versatile chiral precursor underscores the importance of small, stereochemically defined molecules in the advancement of biochemical and pharmacological research.

Applications of Methyl 2 Hydroxy 3 Methylbutanoate As a Chiral Building Block in Advanced Organic Synthesis

Construction of Complex Organic Molecules and Pharmaceutical Intermediates

The stereochemically defined structure of methyl 2-hydroxy-3-methylbutanoate (B1261901) makes it an ideal precursor for the synthesis of more complex chiral molecules and key pharmaceutical intermediates. Its value lies in its ability to introduce a specific stereocenter that can be elaborated upon to build larger, multi-chiral systems.

A significant application is in the synthesis of intermediates for carbapenem (B1253116) and penem (B1263517) antibiotics. For instance, a derivative, (2S, 3R)-2-aminomethyl-3-hydroxybutyric acid, is a crucial intermediate in the industrial production of antibiotics such as imipenem, meropenem, and faropenem. The synthesis of these potent antibiotics relies on the precise stereochemical control offered by building blocks derived from compounds like methyl 2-hydroxy-3-methylbutanoate.

Another notable example is the use of a derivative, methyl 2-(benzylamino)methyl-3-hydroxybutanoate, in the synthesis of N-benzyl-2,3-azetidinedione. This process is significant because the cyclization to form the β-lactam ring proceeds efficiently without the need to protect the hydroxyl group, streamlining the synthetic route.

The following table summarizes key transformations involving derivatives of this compound in the synthesis of important intermediates.

| Starting Material Derivative | Product | Significance |

| Methyl 2-(benzylamino)methyl-3-hydroxybutanoate | N-benzyl-2,3-azetidinedione | Efficient synthesis of a β-lactam precursor without hydroxyl protection. |

| (2S, 3R)-2-aminomethyl-3-hydroxybutyric acid | Carbapenem and Penem antibiotics (e.g., Imipenem, Meropenem) | Serves as a key chiral building block for broad-spectrum antibiotics. |

Strategies for Asymmetric Synthesis of Diverse Chemical Entities

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, and this compound is central to several asymmetric strategies. A prominent strategy is the use of enzymatic reactions, particularly dynamic kinetic resolution (DKR), to produce compounds with high stereoselectivity.

For example, the dynamic kinetic asymmetric transformation of methyl 2-benzamido-methyl-3-oxobutanoate, a related substrate, has been achieved using short-chain alcohol dehydrogenases (ADHs) from Burkholderia gladioli. researchgate.net This biocatalytic reduction is highly efficient, yielding the corresponding (2S,3R)-methyl-2-benzamido-methyl-3-hydroxy-butyrate with excellent enantiomeric and diastereomeric excess. researchgate.net The process combines the in-situ racemization of the starting material with a highly selective enzymatic reduction, allowing for a theoretical yield of 100% of a single stereoisomer.

This chemoenzymatic DKR approach combines a chemical or enzymatic racemization of the starting material with a highly selective, enzyme-catalyzed kinetic resolution. organic-chemistry.orgrsc.org This overcomes the 50% yield limitation of standard kinetic resolutions. organic-chemistry.org In the case of producing chiral amines from a racemic mixture, a ruthenium catalyst can be used for racemization in tandem with a lipase (B570770), such as Candida antarctica lipase B (CALB), for resolution, resulting in a single enantiomer of the desired amide in high yield and enantioselectivity. organic-chemistry.org

The table below highlights key data from an enzymatic asymmetric synthesis strategy.

| Substrate | Biocatalyst | Product | Yield | Enantiomeric Excess (e.e.) | Diastereomeric Excess (d.e.) |

| Methyl 2-benzamido-methyl-3-oxobutanoate | Alcohol Dehydrogenase from Burkholderia gladioli (BgADH2) | (2S, 3R)-methyl-2-benzamido-methyl-3-hydroxy-butyrate | >99% | >99% | >99% |

Development of Chiral Auxiliaries and Reagents Utilizing this compound Derivatives

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction. wikipedia.org After serving its purpose, the auxiliary can be removed and often recycled. sigmaaldrich.com While common examples of chiral auxiliaries include oxazolidinones and camphorsultam, derivatives of natural products and simple chiral molecules like 2-hydroxy-3-methylbutyric acid (the parent acid of this compound) are also valuable. wikipedia.orgsigmaaldrich.com

The development of new chiral auxiliaries from readily available chiral pool molecules is an active area of research. The parent acid, 2-hydroxy-3-methylbutyric acid, can be used as a starting point for creating such auxiliaries. sigmaaldrich.com For instance, its structure can be modified and attached to a prochiral substrate. The inherent chirality of the butanoate backbone then directs the stereoselective course of subsequent reactions, such as alkylations or aldol (B89426) additions.

For example, chiral imides derived from fatty acids and chiral oxazolidinones have been used to achieve highly selective asymmetric synthesis of 2-hydroxy fatty acid methyl esters. While not directly using a this compound derivative as the auxiliary, this demonstrates the principle. A similar strategy could involve esterifying a custom chiral auxiliary with the hydroxyl group of this compound, using the resulting compound in a diastereoselective reaction, and then cleaving the auxiliary. The stereocenter at C2 of the butanoate would influence the formation of new stereocenters in the attached molecule.

The effectiveness of such a strategy would depend on several factors, as outlined in the conceptual table below.

| Chiral Auxiliary Concept | Reaction Type | Key Control Element | Potential Outcome |

| Derivatized 2-hydroxy-3-methylbutanoic acid attached to a prochiral enolate | Alkylation | Steric hindrance from the isopropyl group and stereocenter of the auxiliary | High diastereoselectivity in the formation of a new C-C bond |

| Acylation of this compound with a chiral acid | Diastereoselective reduction of the ketoester | Directing effect of the chiral acyl group | High diastereomeric excess of the resulting diol derivative |

Role of Methyl 2 Hydroxy 3 Methylbutanoate in Chemical Ecology and Pheromone Research

Identification and Characterization as a Component of Insect Pheromones

The process of identifying insect pheromones involves the collection and analysis of volatile chemicals released by the insects. Advanced analytical techniques are then used to elucidate the structure of the active compounds.

Research into the sex pheromone of the citrophilous mealybug, Pseudococcus calceolariae, has been pivotal in understanding the chemical communication of this economically important pest. Analysis of the volatile compounds released by virgin females revealed a blend of three key chemicals that were absent in control samples. sigmaaldrich.com The primary component, and the most potent attractant for males, was identified as Chrysanthemyl 2-acetoxy-3-methylbutanoate. sigmaaldrich.com

Alongside this main attractant and chrysanthemol, Chrysanthemyl 2-hydroxy-3-methylbutanoate (B1261901) was also consistently identified in the headspace collections from female mealybugs. sigmaaldrich.com Its structure was confirmed through high-resolution gas chromatography-mass spectrometry (GC-MS), which provided a molecular formula of C₁₅H₂₆O₃. sigmaaldrich.com Further confirmation was achieved by the partial hydrolysis of the main acetate (B1210297) pheromone, which resulted in a compound with an identical mass spectrum and chromatographic behavior as the naturally occurring Chrysanthemyl 2-hydroxy-3-methylbutanoate. sigmaaldrich.com

Stereoisomer Specificity in Pheromonal Activity and Bioassays

The biological activity of pheromones is often highly dependent on their three-dimensional structure, or stereochemistry. Different stereoisomers of the same compound can elicit vastly different behavioral responses in insects, ranging from strong attraction to indifference or even repulsion.

While the primary sex pheromone of P. calceolariae is the acetate derivative, the stereochemistry of the active components is crucial. Studies have determined that the (1R,3R)-[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl (R)-2-acetoxy-3-methylbutanoate is the absolute configuration of the natural pheromone. Although specific bioassays focusing solely on the different stereoisomers of Chrysanthemyl 2-hydroxy-3-methylbutanoate are not as extensively documented, it is understood that the biosynthetic pathways producing these related pheromone components are highly specific. It is therefore inferred that the naturally occurring hydroxy form shares a similar stereochemical configuration with the more abundant and attractive acetate form. Field trapping studies have shown that a mixture of stereoisomers of the primary pheromone can be used effectively without negatively impacting the catch of male mealybugs, which simplifies the synthesis process for pest management applications.

Applications in Integrated Pest Management Programs

Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on the long-term prevention of pests and their damage through a combination of techniques. Pheromone-based tools are a key component of many IPM programs.

The identification of the P. calceolariae sex pheromone has enabled the development of synthetic lures for monitoring this pest's populations in fruit crops. While Chrysanthemyl 2-hydroxy-3-methylbutanoate is not the primary active ingredient in these lures, its presence in the natural pheromone blend suggests its potential for enhancing the efficacy of synthetic attractants. Future research may explore the inclusion of this and other minor components to create a more "natural" and potentially more attractive lure for male mealybugs. The ultimate goal of these pheromone-based tools is to enable effective monitoring, mass trapping, or mating disruption to control mealybug populations and reduce reliance on conventional insecticides.

Kairomonal Activity and Interactions with Natural Enemies

In the complex web of chemical communication in nature, signals intended for one purpose can be intercepted by other organisms. Pheromones, which are intraspecific signals, can act as kairomones—interspecific signals that benefit the receiver.

Advanced Analytical Methodologies for the Characterization and Quantification of Methyl 2 Hydroxy 3 Methylbutanoate

Chromatographic Techniques for Enantiomeric Excess Determination

The separation of enantiomers is a critical step in the analysis of chiral compounds like methyl 2-hydroxy-3-methylbutanoate (B1261901). Chiral chromatography is the primary tool for determining the enantiomeric excess (ee), which is a measure of the purity of an enantiomer in a mixture. heraldopenaccess.us

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of enantiomers. heraldopenaccess.usuma.es This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. Polysaccharide-derived CSPs are commonly used for this purpose. aditum.org The determination of enantiomeric excess is typically achieved using standard detectors like UV or fluorescence. heraldopenaccess.us In some cases, chiroptical detectors can be coupled with achiral HPLC for ee quantification. uma.es

A key advantage of chiral HPLC is its ability to provide accurate and precise measurements of enantiomeric composition, which is vital in fields such as asymmetric synthesis and pharmaceutical analysis. heraldopenaccess.usnih.gov

Table 1: Chiral HPLC Research Findings

| Analytical Goal | HPLC Conditions | Key Findings |

|---|---|---|

| Enantiomeric Excess Determination | Chiral AGP column, reverse phase mode with circular dichroism, photometric, and fluorimetric detectors in series. | Successful determination of enantiomeric excess without the need for pure enantiomer standards. uma.es |

| Stereochemical Assignment | Chiral LC-MS analysis in combination with chemical degradation and synthesis. | Developed an accurate and sensitive method for determining the absolute configuration of related chiral moieties. beilstein-archives.org |

Chiral Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Chiral Gas Chromatography (GC) is another essential technique for the enantiomeric separation of volatile compounds like methyl 2-hydroxy-3-methylbutanoate. nih.gov This method often involves the use of a chiral stationary phase, such as cyclodextrin (B1172386) derivatives, which allows for the separation of enantiomers. gcms.cz Coupling GC with a Mass Spectrometry (MS) detector provides both qualitative and quantitative information, making it a highly specific and sensitive analytical tool. nih.govnih.gov

For non-volatile or highly polar analytes, derivatization is often required to increase their volatility and improve their chromatographic behavior. nih.gov Chiral GC-MS has been successfully applied to the analysis of various chiral compounds in complex matrices, including biological fluids and food samples. nih.govresearchgate.net

Table 2: Chiral GC-MS Research Findings

| Analytical Goal | GC-MS Conditions | Key Findings |

|---|---|---|

| Enantiomeric Separation | Dual-capillary column GC (DB-5 and DB-17) after derivatization to O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters. | Achieved high-resolution separation of 2-hydroxy acid enantiomers. nih.gov |

| Stereoisomer Analysis | Chiral high-resolution GC (CP Chirasil-Dex CB column) coupled with time-of-flight mass spectrometry (HRGC-TOF-MS). | Separated and analyzed the four stereoisomers of a related compound, methyl 3-hydroxy-2-methylbutanoate. researchgate.net |

Spectroscopic Approaches for Structural Elucidation and Stereochemical Assignment

Spectroscopic techniques are indispensable for determining the chemical structure and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, COSY, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. nih.govhmdb.cachemicalbook.com

Two-dimensional NMR techniques, including Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for establishing the connectivity between atoms and determining the relative stereochemistry of the molecule. researchgate.net COSY spectra reveal proton-proton coupling relationships, while NOESY spectra identify protons that are close in space, which is essential for assigning stereocenters. researchgate.net

Table 3: NMR Spectroscopy Data for this compound and Related Compounds

| Nucleus/Experiment | Chemical Shift (ppm) or Correlation | Compound/Solvent |

|---|---|---|

| ¹H NMR | Varies depending on specific protons and solvent. hmdb.cahmdb.ca | 2-Hydroxy-3-methylbutyric acid (H₂O) hmdb.ca |

| ¹³C NMR | Varies depending on specific carbons and solvent. nih.govnp-mrd.org | This compound (Predicted, H₂O) np-mrd.org |

| COSY | Correlations establish H-H connectivities. researchgate.net | Related natural products |

X-ray Crystallography for Absolute Stereochemistry

X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a chiral molecule. researchgate.netthieme-connect.de This technique requires a single crystal of the compound, which, when irradiated with X-rays, produces a diffraction pattern. thieme-connect.de Analysis of this pattern allows for the precise determination of the three-dimensional arrangement of atoms in the crystal lattice, thereby unequivocally establishing the absolute configuration of the chiral centers. researchgate.net While powerful, the primary limitation of this method is the necessity of growing a suitable single crystal of the analyte. thieme-connect.de

Mass Spectrometry for Profiling and Quantification in Complex Mixtures

Mass spectrometry (MS) is a highly sensitive and specific technique used for the identification and quantification of compounds in complex mixtures. nih.gov When coupled with a chromatographic separation method like GC or LC, it allows for the analysis of individual components within a sample. The mass spectrum of a compound provides information about its molecular weight and fragmentation pattern, which can be used for its identification by comparing it to spectral libraries. nih.gov

For quantitative analysis, specific ions characteristic of the analyte are monitored. This approach, known as selected ion monitoring (SIM), significantly enhances the sensitivity and selectivity of the analysis, making it possible to detect and quantify trace amounts of this compound in complex matrices such as biological fluids or environmental samples. researchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Methyl 3-hydroxy-2-methylbutanoate |

| 2-Hydroxy-3-methylbutyric acid |

| Methyl (S)-2-Methylbutanoate |

| 3-Hydroxy-3-methyl-2-butanone |

| (2r,3r)-3-hydroxy-2-methylbutanoic acid |

| Methyl 2-hydroxyisobutyrate |

| Methyl 4-(methylthio)-2-(3-nitrobenzamido)butanoate |

| 2-hydroxy-3-methylpentanoic acid |

| Methyl 3-methylbutanoate |

| Methyl 3-hydroxy-3-methylbutanoate |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including this compound. d-nb.infoepa.gov This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. In GC, the volatile compounds are separated based on their boiling points and interactions with a stationary phase within a capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification. d-nb.info

The selection of the GC column and the temperature program are critical parameters that are optimized for the specific analysis. For instance, a common approach involves using a non-polar column, such as one with a 5% diphenyl-95% dimethyl polysiloxane stationary phase (HP-5MS), and a programmed temperature gradient to ensure the effective separation of a wide range of volatile compounds. nih.govmdpi.com The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV, which provides reproducible fragmentation patterns that can be compared against spectral libraries like the NIST Mass Spectral Library for compound identification. nih.govnih.gov

The Kovats Retention Index (RI) is often calculated to aid in the identification of compounds by standardizing retention times relative to a series of n-alkanes. For this compound, the experimental Kovats retention index has been reported as 889 on a semi-standard non-polar column and between 1383 and 1396 on a standard polar column. nih.gov

Table 1: GC-MS Parameters for Volatile Analysis

| Parameter | Typical Setting | Reference |

| Column Type | HP-5MS (5% diphenyl-95% dimethyl polysiloxane) | nih.govmdpi.com |

| Injector Temperature | 260 °C | nih.govnih.gov |

| Carrier Gas | Helium | nih.gov |

| Ionization Mode | Electron Ionization (EI) | nih.gov |

| Ionization Energy | 70 eV | nih.gov |

| Mass Analyzer | Quadrupole | nih.gov |

| Identification | Comparison with NIST Mass Spectral Library | nih.gov |

Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is frequently coupled with GC-MS for the analysis of volatile and semi-volatile compounds in various matrices, including food, beverages, and biological samples. d-nb.infonih.govscience.gov This method involves exposing a fused silica (B1680970) fiber coated with a polymeric stationary phase to the headspace (the gas phase above the sample) of a sample vial. d-nb.info The volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. After a specific extraction time, the fiber is retracted and inserted into the hot injector of the gas chromatograph, where the adsorbed analytes are thermally desorbed and transferred to the GC column for separation and subsequent detection by MS. d-nb.info

The choice of fiber coating is crucial for the selective extraction of target analytes. Common fiber coatings include polydimethylsiloxane (B3030410) (PDMS), divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS), and carboxen/polydimethylsiloxane (CAR/PDMS). mdpi.comnih.gov The DVB/CAR/PDMS fiber is often preferred for its ability to extract a broad range of volatile compounds. mdpi.comnih.gov The optimization of extraction parameters, such as extraction time, temperature, and the addition of salt, is essential to maximize the efficiency of the extraction process. nih.govresearchgate.net

HS-SPME-GC-MS has been widely applied in the analysis of wine volatiles. nih.govscielo.br For instance, in the analysis of red wines from Isabel grapes, the optimal extraction conditions were determined to be an equilibrium time of 15 minutes, an extraction time of 35 minutes, and an extraction temperature of 30°C. researchgate.netscielo.br This method has also been used to characterize the volatile compounds in various other food products, such as propolis and infant nutrition packages. nih.govnih.gov The technique has proven to be a valuable tool for identifying key aroma compounds and for quality control purposes. nih.gov

Table 2: Optimized HS-SPME Parameters for Wine Analysis

| Parameter | Optimal Condition | Reference |

| Fiber Type | DVB/CAR/PDMS | mdpi.comnih.gov |

| Equilibrium Time | 15 minutes | researchgate.netscielo.br |

| Extraction Time | 35 minutes | researchgate.netscielo.br |

| Extraction Temperature | 30 °C | researchgate.netscielo.br |

Bioanalytical Techniques (e.g., Electroantennography for Chemoecological Studies)

Electroantennography (EAG) is a powerful bioanalytical technique used to study the olfactory responses of insects to chemical stimuli. peerj.com This method directly measures the electrical potential changes from an insect's antenna in response to an odorant. When coupled with gas chromatography (GC-EAG), it becomes a highly sensitive and selective tool for identifying biologically active compounds from a complex mixture of volatiles. peerj.com

In a GC-EAG system, the effluent from the GC column is split into two streams. One stream is directed to the mass spectrometer for chemical identification, while the other is passed over an insect antenna preparation. peerj.com When a compound that elicits an olfactory response in the insect elutes from the column, a change in the electrical potential of the antenna is recorded as an EAG peak. By aligning the retention times of the EAG peaks with the peaks from the mass spectrometer, the specific compounds that are active at the insect's olfactory receptors can be identified. peerj.com

This technique is particularly valuable in chemoecological studies for identifying semiochemicals, which are chemicals that mediate interactions between organisms. For example, GC-EAG has been used to screen for insect pheromones and plant volatiles that attract or repel insects. peerj.com While direct studies on the electroantennographic detection of this compound are not extensively detailed in the provided context, the methodology is highly applicable for investigating its potential role as a semiochemical in insect-plant or insect-microbe interactions. The technique's ability to pinpoint biologically active compounds within a complex aroma profile makes it an indispensable tool for understanding the ecological significance of volatile compounds like this compound.

Computational Chemistry and Molecular Modeling Studies of Methyl 2 Hydroxy 3 Methylbutanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For Methyl 2-hydroxy-3-methylbutanoate (B1261901), these calculations provide a detailed picture of electron distribution, molecular orbital energies, and reactivity indicators.

Electronic Properties: Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the electronic properties of Methyl 2-hydroxy-3-methylbutanoate. bohrium.comresearchgate.net These calculations can predict parameters such as ionization potential, electron affinity, and dipole moment, which are crucial for understanding its intermolecular interactions. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, highlights the electron-rich and electron-poor regions of the molecule. In this compound, the oxygen atoms of the carbonyl and hydroxyl groups are expected to be electron-rich, making them susceptible to electrophilic attack, while the hydrogen of the hydroxyl group is a potential site for nucleophilic interaction.

Reactivity Descriptors: Frontier Molecular Orbital Theory (FMO) is a key concept derived from quantum chemical calculations. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For this compound, the HOMO is likely localized around the oxygen atoms, while the LUMO may be centered on the carbonyl carbon, suggesting the preferred sites for nucleophilic and electrophilic attack, respectively.

Thermodynamic Parameters: Quantum chemical methods can also be used to calculate thermodynamic parameters such as the heat of formation, Gibbs free energy, and entropy. cpts.com.ua These calculations are vital for predicting the spontaneity and equilibrium of reactions involving this compound, such as its hydrolysis or esterification.

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H12O3 | nih.gov |

| Molecular Weight | 132.16 g/mol | nih.govsigmaaldrich.com |

| XLogP3-AA | 0.8 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | guidechem.com |

| Rotatable Bond Count | 3 | guidechem.com |

| Topological Polar Surface Area | 46.5 Ų | nih.govguidechem.com |

This table presents data computed by various sources and may be subject to slight variations depending on the computational method used.

Molecular Dynamics Simulations to Understand Interactions with Biological Receptors and Solvents

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. nih.gov This is particularly useful for understanding how this compound interacts with its environment, such as in a solvent or when binding to a biological receptor. nih.gov

Solvation Studies: MD simulations can model the behavior of this compound in different solvents, such as water or organic solvents. researchgate.netnih.gov These simulations can reveal how solvent molecules arrange themselves around the solute, forming a solvation shell. The simulations can also provide insights into the strength of solute-solvent interactions, which influences the compound's solubility and partitioning behavior. For this compound, the hydroxyl and ester groups are expected to form hydrogen bonds with protic solvents like water.

Interactions with Biological Receptors: Given its presence in natural products and its potential use as a flavoring agent, understanding the interaction of this compound with biological receptors, such as olfactory or taste receptors, is of great interest. MD simulations can be used to dock the molecule into the binding site of a receptor and simulate their interaction over time. nih.gov These simulations can help identify the key amino acid residues involved in binding and the specific intermolecular forces (e.g., hydrogen bonds, van der Waals interactions) that stabilize the complex. This information is invaluable for understanding the molecular basis of its sensory properties.

In Silico Approaches for Drug Discovery and Pharmacokinetic/Toxicity Prediction (ADMET)

In silico methods are increasingly used in the early stages of drug discovery and for assessing the safety of chemical compounds. nih.govazolifesciences.com These computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule, helping to identify potential liabilities before costly and time-consuming experimental studies are conducted. researchgate.net

Pharmacokinetic Prediction (ADME): Quantitative Structure-Activity Relationship (QSAR) models are often used to predict ADME properties based on the molecular structure. nih.govelsevierpure.comnih.govresearchgate.net For this compound, these models can estimate properties like:

Absorption: Parameters such as Caco-2 permeability and human intestinal absorption can be predicted. nih.gov The presence of both polar (hydroxyl, ester) and nonpolar (isopropyl) groups will influence its absorption characteristics.

Distribution: Predictions of plasma protein binding and blood-brain barrier penetration can be made. The molecule's size and lipophilicity (as indicated by LogP) are key determinants. mdpi.com

Metabolism: In silico tools can predict potential sites of metabolism, such as hydrolysis of the ester bond by esterases, which are abundant in the body. nih.gov

Excretion: The likely routes of excretion can be estimated based on the molecule's properties.

Toxicity Prediction: Computational toxicology employs various methods to predict the potential toxicity of a chemical. nih.govnih.govmdpi.comresearchgate.net For this compound, in silico models can screen for potential toxicities such as:

Genotoxicity: Predicting the potential to damage genetic material.

Hepatotoxicity: Assessing the risk of liver damage.

Carcinogenicity: Estimating the likelihood of causing cancer.

These predictions are based on the identification of toxicophores (chemical fragments associated with toxicity) and by comparing the molecule to databases of known toxic compounds.

Table 2: Predicted ADMET Properties of this compound (Illustrative)

| ADMET Property | Predicted Outcome | Method |

|---|---|---|

| Human Intestinal Absorption | Moderate to High | QSAR |

| Caco-2 Permeability | Moderate | QSAR |

| Blood-Brain Barrier Penetration | Unlikely | QSAR |

| P-glycoprotein Substrate | Possible | In silico screening |

| CYPs Inhibition | Low probability | In silico screening |

| Hepatotoxicity | Low risk | In silico screening |

| Genotoxicity | Unlikely | In silico screening |

This table is for illustrative purposes only. Actual values would require specific in silico modeling and are not based on direct experimental data for this compound.

Stereochemical Modeling of Reaction Transition States and Conformation Analysis

The stereochemistry of this compound, which possesses a chiral center at the C2 position, is crucial to its biological activity and chemical reactivity. Computational modeling can provide significant insights into its three-dimensional structure and the stereochemical outcomes of its reactions.

Conformational Analysis: this compound is a flexible molecule with several rotatable bonds. nih.gov Conformational analysis, using methods like molecular mechanics or quantum chemical calculations, can identify the most stable conformations (rotamers) of the molecule in the gas phase or in solution. acs.orgacs.org Understanding the preferred conformations is essential as they can influence the molecule's reactivity and how it interacts with other molecules, such as enzymes or receptors. nih.govresearchgate.net

Modeling of Reaction Transition States: For reactions involving this compound, such as its enzyme-catalyzed hydrolysis, computational methods can be used to model the transition state of the reaction. ic.ac.uknih.govnih.govresearchgate.net By calculating the energy and geometry of the transition state, chemists can understand the reaction mechanism and the factors that influence the reaction rate. acs.org For stereoselective reactions, modeling the transition states for the formation of different stereoisomers can explain the observed enantioselectivity. researchgate.netlibretexts.org This is particularly relevant for understanding the enzymatic resolution of racemic mixtures containing this compound. nih.govresearchgate.net

Industrial and Materials Science Applications Involving Methyl 2 Hydroxy 3 Methylbutanoate

Role in the Production of Specialty Materials and Fine Chemicals

Methyl 2-hydroxy-3-methylbutanoate (B1261901) serves as a valuable chiral building block in the field of fine chemical synthesis. Chiral molecules exist in two non-superimposable mirror-image forms (enantiomers), and often only one of these forms provides the desired activity in pharmaceuticals, agrochemicals, and other specialty products. The presence of a stereocenter in Methyl 2-hydroxy-3-methylbutanoate makes it a useful starting material or intermediate for creating more complex molecules with specific three-dimensional structures. Its application in this area is primarily in research and development for the synthesis of unique chemical entities where stereochemical purity is a critical factor.

Applications in Lithography: Components of Anti-Reflective Coatings

In the semiconductor and display manufacturing industries, photolithography is a critical process for creating intricate patterns on wafers and panels. The performance of this process can be significantly enhanced by using anti-reflective coatings, which minimize light reflection that can cause inaccuracies in pattern transfer. This compound has been identified as a component in photosensitive resin compositions that can be used to form these critical layers, such as black spacers in display panels google.com. In these formulations, it functions as a solvent that helps to dissolve the binder resin, photopolymerizable compounds, and other additives, ensuring a uniform coating.

Use as a Solvent or Co-solvent in Advanced Formulations

The physical and chemical properties of this compound make it an effective solvent or co-solvent in various advanced formulations. Its structure as a hydroxy ester allows it to dissolve a range of substances. It is listed as a potential solvent in patents for complex mixtures such as photosensitive resin compositions and other curable coatings google.comepo.org. Its role is to create a homogenous solution of various components, including polymers, initiators, and colorants, which is essential for applying thin, uniform films.

Table 1: Properties of this compound as a Solvent

| Property | Value | Implication in Formulations |

| Molecular Formula | C6H12O3 | Indicates a relatively small molecule that can easily solvate larger polymer chains. |

| Functional Groups | Ester, Hydroxyl | Allows for the dissolution of both moderately polar and non-polar components through hydrogen bonding and dipole-dipole interactions. |

| Physical Form | Liquid | Enables its use as a liquid medium for dissolving solid components to create a coatable varnish or solution sigmaaldrich.com. |

Component in Carbon Black Dispersions for Material Systems

Carbon black is a pigment widely used to provide black coloration and other properties to materials like inks, coatings, and plastics. Achieving a stable and uniform dispersion of carbon black particles is crucial for the final product's performance. This compound is cited as a potential solvent component in formulations for carbon black dispersions google.com. In this context, it would serve as part of the liquid medium that wets the carbon black particles and helps to stabilize them against agglomeration, ensuring the development of a uniform black composition with desired properties like high thermal resistance google.com.

Appearance in Catalytic Conversion Processes (e.g., Cellulose Conversion Byproducts)

The conversion of biomass, such as cellulose, into valuable chemicals is a key area of green chemistry research. One major goal is the production of methyl lactate from renewable resources. During the catalytic conversion of cellulose in supercritical methanol (B129727), a variety of chemical reactions occur, leading to a mixture of products. Detailed analysis of the liquid products from these processes has identified this compound as one of the byproducts. Its formation highlights the complex reaction pathways involved in the breakdown and transformation of biomass-derived sugars into smaller, functionalized molecules.

Table 2: Research Findings on Cellulose Conversion

| Study Focus | Catalyst System | Key Finding |

| Direct Conversion of Cellulose to Methyl Lactate | Ga-doped Zn/H-Nanozeolite Y | This compound was identified as a chemical compound in the liquid product stream, indicating its formation as a byproduct under the reaction conditions. |

Future Research Directions and Emerging Trends for Methyl 2 Hydroxy 3 Methylbutanoate

Integration of Multi-Omics Data for Comprehensive Biological Understanding

Future research will increasingly utilize multi-omics approaches to build a comprehensive picture of the biological roles of methyl 2-hydroxy-3-methylbutanoate (B1261901). This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to understand how the compound affects biological systems at multiple levels. While literature specifically on the multi-omics analysis of methyl 2-hydroxy-3-methylbutanoate is sparse, the framework for such studies is well-established. mimedb.orghmdb.ca

A multi-staged data-integrated multi-omics (MS-DIMO) analysis can provide a more holistic view of the complex biological mechanisms influenced by this compound. nih.gov For instance, metabolomics can identify the presence of 2-hydroxy-3-methylbutyric acid, the de-esterified form of this compound, in various biological samples, which can then guide transcriptomic and proteomic studies to identify the genes and proteins whose expression levels are affected. metabolomicsworkbench.orghmdb.casdsc.edu This integrated approach can help uncover novel metabolic pathways and regulatory networks associated with the compound. High-throughput transcriptomics (HTTr) can also be employed to analyze the bioactivity of related compounds like sodium 2-hydroxy-3-methylbutanoate, providing insights into potential biological targets and pathways. epa.gov

The application of multi-omics factor analysis (MOFA) could be particularly beneficial. This unsupervised machine learning framework can disentangle the sources of variation in multi-omics datasets, identifying shared and data-specific factors. embopress.org By applying MOFA to datasets from cells or tissues exposed to this compound, researchers could identify key molecular signatures and pathways perturbed by the compound. This could reveal underappreciated biological functions and guide further hypothesis-driven research.

Here is an example of how a multi-omics approach could be structured: